REACTION_CXSMILES
|
Cl.[CH:2]1[C:15]2[C:6](=[N:7][C:8]3[C:13]([C:14]=2NNS(C2C=C[C:24]([CH3:27])=CC=2)(=O)=O)=[CH:12][CH:11]=[CH:10][CH:9]=3)[CH:5]=[CH:4][CH:3]=1.[OH-:28].[Na+].[CH2:30]([OH:33])[CH2:31][OH:32]>O>[CH3:31][O:32][C:5]1[C:6]2[C:15](=[CH:14][C:13]3[C:8]([N:7]=2)=[CH:9][CH:10]=[CH:11][CH:12]=3)[CH:2]=[CH:3][CH:4]=1.[CH3:14][CH2:15][CH2:2][CH2:3][CH2:4][CH3:5].[C:30]([O:33][CH2:24][CH3:27])(=[O:28])[CH3:31] |f:0.1,2.3,7.8|
|
Name
|
N1 -9-(4-methoxy)acridinyl-N2 -p-toluenesulfonylhydrazine hydrochloride
|
Quantity
|
124 mg
|
Type
|
reactant
|
Smiles
|
Cl.C1=CC=CC2=NC3=CC=CC=C3C(=C12)NNS(=O)(=O)C1=CC=C(C=C1)C
|
Name
|
|
Quantity
|
40 mg
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C(CO)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to react at 100° C. for a period of one hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
After the completion of the reaction
|
Type
|
EXTRACTION
|
Details
|
the product was extracted by ethyl acetate
|
Type
|
DISTILLATION
|
Details
|
After ethyl acetate was distilled away
|
Type
|
CUSTOM
|
Details
|
the residue was purified by column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=CC2=CC3=CC=CC=C3N=C12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 57.6 mg |
Name
|
|
Type
|
product
|
Smiles
|
CCCCCC.C(C)(=O)OCC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 95.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |